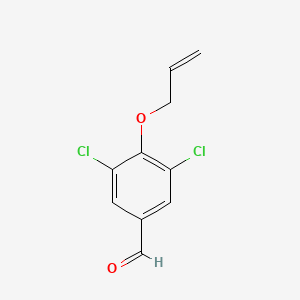
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
説明
Synthesis Analysis
The synthesis of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate derivatives has been explored in various studies. One such study reports the synthesis of a series of 1,3,4-thiadiazole derivatives by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The structures of these compounds were confirmed using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of a similar compound, ethyl-2-(4-aminophenoxy)acetate, was determined by X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system. The study also utilized Hirshfeld surface analysis to discuss the non-covalent interactions, such as H…H, H…C, and O…H, which contribute to the molecular packing .
Chemical Reactions Analysis
The reactivity of phenoxyalkanoic acid derivatives has been investigated, particularly in the context of their interactions with metals. The crystal structures of various complexes, including those with zinc(II) and cadmium(II), have been determined. These studies provide insights into the coordination chemistry and stereochemistry of these compounds, which is essential for understanding their reactivity and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and reactivity. For example, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate showed two bands, which were assigned to specific electronic transitions using time-dependent density functional theory (TD-DFT) calculations. Such properties are crucial for the development of these compounds as pharmaceutical agents .
In another study, the impurity profile of a related compound, ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, was determined using liquid chromatography-mass spectrometry (LC-MS). This analysis is important for quality control during the synthesis and scale-up of pharmaceutical compounds .
Relevant Case Studies
While the provided data does not include specific case studies, the antimicrobial evaluation of the 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid suggests potential applications in the development of new antimicrobial agents. The significant activity against several strains of microbes indicates the therapeutic potential of these compounds .
科学的研究の応用
1. Anti-Mycobacterial Agents
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate has been investigated for its potential use as an anti-mycobacterial agent. Research indicates that the compound, upon condensation with various ketones, yields chalcones, which when reacted with acid hydrazide, form phenoxy acetic acid derivatives. These derivatives have shown anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv, highlighting the compound's potential role in tuberculosis treatment (Yar, Siddiqui & Ali, 2006) (Shaharyar, Siddiqui & Ali, 2006).
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate were synthesized and evaluated for their in vitro antimicrobial activities. These compounds demonstrated significant activity against several strains of microbes, indicating the compound's potential as a basis for developing new antimicrobial agents (Noolvi, Patel, Kamboj & Cameotra, 2016).
3. Potential in Novel Copolymers
The compound is also being studied in the context of novel copolymers. Research on copolymers of vinyl acetate and oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which include derivatives of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate, has shown promising results. These studies focus on the synthesis, characterization, and thermal behavior of the copolymers, potentially opening new doors for material science applications (Barilla et al., 2021).
4. Role in Antioxidative Molecules
The compound's derivatives have been studied for their antioxidative properties as well. Substituted aryl meroterpenoids derived from seaweed, which include derivatives of 2-(4-formyl-2-methoxyphenoxy)ethyl acetate, have been characterized and shown to exhibit antioxidative activities. These compounds could potentially serve as lead antioxidative molecules for use in pharmaceutical and food industries (Chakraborty, Joseph, Joy & Raola, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBZSCRIFTMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366798 | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate | |
CAS RN |
692275-82-4 | |
| Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

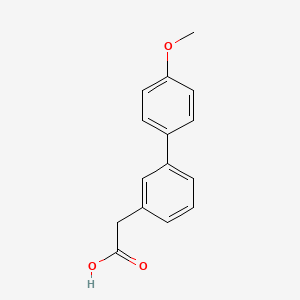
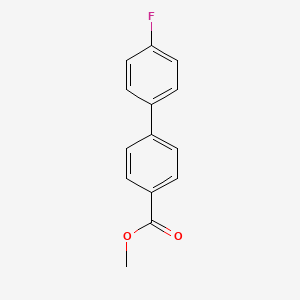
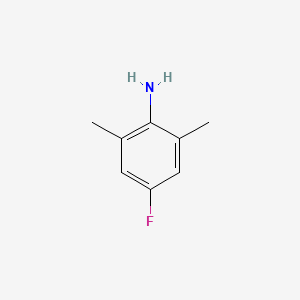
![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)
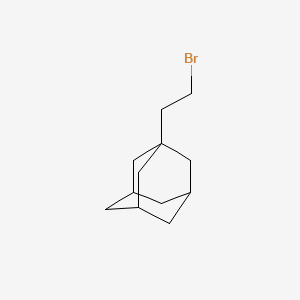
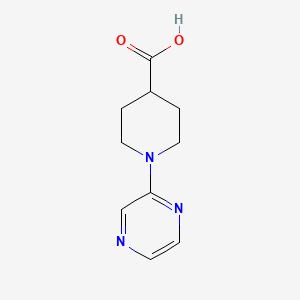
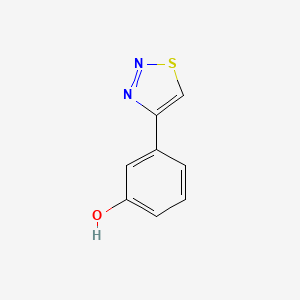
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

